molecular formula C12H13ClN2O5S B2457135 2-[(2-Chloro-5-nitrophenyl)formamido]-4-(methylsulfanyl)butanoic acid CAS No. 1008012-96-1

2-[(2-Chloro-5-nitrophenyl)formamido]-4-(methylsulfanyl)butanoic acid

Cat. No. B2457135
CAS RN: 1008012-96-1
M. Wt: 332.76
InChI Key: GYRCHSSTOFWEDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Chloro-5-nitrophenyl)formamido]-4-(methylsulfanyl)butanoic acid, commonly known as CNB-001, is a novel neuroprotective agent that has shown promising results in various scientific studies. This compound has been synthesized using a specific method and has been researched for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The exact mechanism of action of CNB-001 is not fully understood. However, it has been shown to activate the Nrf2/ARE pathway, which is responsible for regulating antioxidant and anti-inflammatory responses. CNB-001 has also been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), which is involved in the pathogenesis of Alzheimer's disease.
Biochemical and physiological effects:
CNB-001 has been shown to have antioxidant and anti-inflammatory effects. It has also been shown to increase the expression of neurotrophic factors, which promote the growth and survival of neurons. CNB-001 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Furthermore, CNB-001 has been shown to reduce brain damage and improve neurological outcomes in animal models of traumatic brain injury and stroke.

Advantages and Limitations for Lab Experiments

CNB-001 has several advantages for lab experiments. It is stable and can be easily synthesized in large quantities. It has also been shown to be effective in various animal models of neurodegenerative diseases. However, CNB-001 has limitations as well. Its mechanism of action is not fully understood, and there is a lack of clinical data on its safety and efficacy.

Future Directions

For research include further investigation of its mechanism of action, clinical trials to evaluate its safety and efficacy, and modification to improve its potency and selectivity.

Synthesis Methods

CNB-001 is synthesized by the reaction between 2-chloro-5-nitrobenzoyl chloride and methyl 4-mercaptobutanoate, followed by the reaction with ammonium formate. This synthesis method has been optimized to produce high yields of pure CNB-001.

Scientific Research Applications

CNB-001 has been extensively researched for its neuroprotective effects. It has been shown to protect neurons from oxidative stress, inflammation, and excitotoxicity. CNB-001 has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Furthermore, CNB-001 has been researched for its potential use in treating traumatic brain injury and stroke.

properties

IUPAC Name

2-[(2-chloro-5-nitrobenzoyl)amino]-4-methylsulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O5S/c1-21-5-4-10(12(17)18)14-11(16)8-6-7(15(19)20)2-3-9(8)13/h2-3,6,10H,4-5H2,1H3,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYRCHSSTOFWEDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Chloro-5-nitrophenyl)formamido]-4-(methylsulfanyl)butanoic acid

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